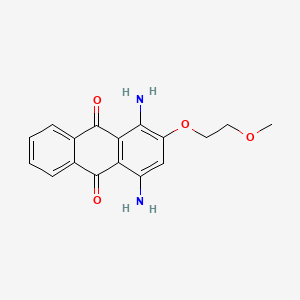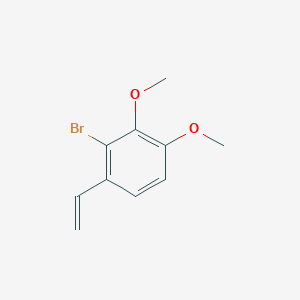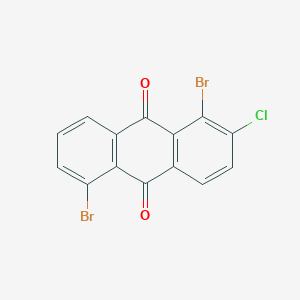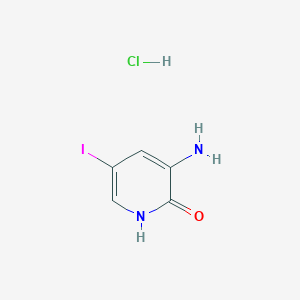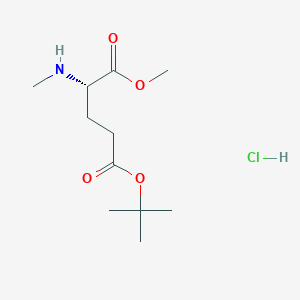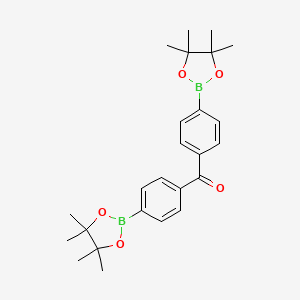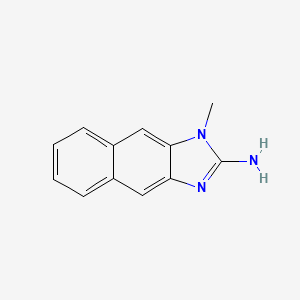![molecular formula C11H11NO2S B13134704 2-Propenenitrile, 2-methyl-3-[2-(methylsulfonyl)phenyl]-](/img/structure/B13134704.png)
2-Propenenitrile, 2-methyl-3-[2-(methylsulfonyl)phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenenitrile, 2-methyl-3-[2-(methylsulfonyl)phenyl]- is a chemical compound with significant applications in various fields of scientific research. This compound is known for its unique structure, which includes a nitrile group and a methylsulfonyl-substituted phenyl ring. It is commonly used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.
Vorbereitungsmethoden
The synthesis of 2-Propenenitrile, 2-methyl-3-[2-(methylsulfonyl)phenyl]- typically involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied in the formation of carbon–carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group tolerant conditions . The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.
Analyse Chemischer Reaktionen
2-Propenenitrile, 2-methyl-3-[2-(methylsulfonyl)phenyl]- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfone derivatives, while reduction reactions may produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications. It is commonly used as an intermediate in the synthesis of numerous organic compounds, including pharmaceuticals, agrochemicals, and polymers. Additionally, it is used in the production of fluorescent dyes, which are widely used in biological and medical imaging applications. The compound has also been used as a starting material for the synthesis of various heterocyclic compounds, which have shown promising biological activities.
Wirkmechanismus
The mechanism of action of 2-Propenenitrile, 2-methyl-3-[2-(methylsulfonyl)phenyl]- is not well understood. it is believed that this compound acts as an alkylating agent, which can react with various nucleophiles, including DNA, RNA, and proteins. This reaction can lead to the formation of covalent bonds, which can result in the inhibition of various biological processes. The compound has been reported to have cytotoxic effects on various cancer cell lines, including breast cancer, lung cancer, and leukemia.
Vergleich Mit ähnlichen Verbindungen
2-Propenenitrile, 2-methyl-3-[2-(methylsulfonyl)phenyl]- can be compared with other similar compounds, such as α-phenylacrylonitrile. While both compounds share a nitrile group and a phenyl ring, the presence of the methylsulfonyl group in 2-Propenenitrile, 2-methyl-3-[2-(methylsulfonyl)phenyl]- makes it unique. This functional group can influence the compound’s reactivity and its applications in various fields of research.
Similar Compounds
- α-Phenylacrylonitrile
- 2-Propenenitrile, 2-methyl-3-phenyl-
- Methacrylonitrile
These compounds share structural similarities but differ in their functional groups and specific applications.
Eigenschaften
Molekularformel |
C11H11NO2S |
|---|---|
Molekulargewicht |
221.28 g/mol |
IUPAC-Name |
(E)-2-methyl-3-(2-methylsulfonylphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C11H11NO2S/c1-9(8-12)7-10-5-3-4-6-11(10)15(2,13)14/h3-7H,1-2H3/b9-7+ |
InChI-Schlüssel |
QGAGXBTUCDBDKA-VQHVLOKHSA-N |
Isomerische SMILES |
C/C(=C\C1=CC=CC=C1S(=O)(=O)C)/C#N |
Kanonische SMILES |
CC(=CC1=CC=CC=C1S(=O)(=O)C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B13134626.png)
